2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene

OLED intermediate synthesis Grignard reaction dibromoanthracene building block

2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene (CAS 914306‑89‑1, C₃₄H₂₀Br₂, MW 588.33 g·mol⁻¹) is a halogenated polycyclic aromatic hydrocarbon belonging to the 9,10‑diaryl‑2,6‑dibromoanthracene family. The compound features two bromine atoms at the 2‑ and 6‑positions of the anthracene core and two sterically demanding naphthalen‑1‑yl groups at the 9‑ and 10‑positions, a substitution pattern that introduces pronounced twisting between the anthracene plane and the pendant naphthyl rings.

Molecular Formula C34H20Br2
Molecular Weight 588.3 g/mol
CAS No. 914306-89-1
Cat. No. B3179092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene
CAS914306-89-1
Molecular FormulaC34H20Br2
Molecular Weight588.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC=CC7=CC=CC=C76)Br
InChIInChI=1S/C34H20Br2/c35-23-16-18-30-31(19-23)33(27-13-5-9-21-7-1-3-11-25(21)27)29-17-15-24(36)20-32(29)34(30)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H
InChIKeyHDGCGHBEIGZDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene (CAS 914306-89-1): An OLED Building Block with Sterically Congested 1‑Naphthyl Substituents


2,6-Dibromo-9,10-di(naphthalen-1-yl)anthracene (CAS 914306‑89‑1, C₃₄H₂₀Br₂, MW 588.33 g·mol⁻¹) is a halogenated polycyclic aromatic hydrocarbon belonging to the 9,10‑diaryl‑2,6‑dibromoanthracene family . The compound features two bromine atoms at the 2‑ and 6‑positions of the anthracene core and two sterically demanding naphthalen‑1‑yl groups at the 9‑ and 10‑positions, a substitution pattern that introduces pronounced twisting between the anthracene plane and the pendant naphthyl rings [1]. This structural motif is specifically exploited as a difunctionalised intermediate for Suzuki–Miyaura cross‑coupling reactions that generate extended π‑conjugated blue‑emitting materials for organic light‑emitting diodes (OLEDs) and for on‑surface syntheses of non‑benzenoid carbohelicenes [1][2].

Why 9,10‑Di(1‑naphthyl)anthracene or 2,6‑Dibromo‑9,10‑diphenylanthracene Cannot Replace 2,6‑Dibromo‑9,10‑di(naphthalen‑1‑yl)anthracene in Performance‑Driven OLED Molecular Design


Generic substitution within the 9,10‑diaryl‑2,6‑dibromoanthracene class is not possible because the specific combination of (i) sterically congested naphthalen‑1‑yl groups at the 9,10‑positions and (ii) bromine at the 2,6‑positions governs both the photophysical properties of the final OLED emitter and the efficiency of the late‑stage cross‑coupling reactions. Replacing the 1‑naphthyl substituent with a 2‑naphthyl or phenyl group alters the dihedral angle between the anthracene core and the pendant arene, which in turn shifts the HOMO/LUMO energies, photoluminescence quantum yield, and colour purity of the resulting blue emitter [1]. The 2,6‑dibromo substitution pattern provides a unique dual Suzuki‑coupling handle that enables symmetrical extension of the π‑system without introducing regioisomeric mixtures, a feature not offered by the 9,10‑dibromo‑2,6‑di(naphthalen‑1‑yl)anthracene regioisomer . These structural subtleties translate into quantifiable differences in synthesis yield, physical form, and device‑relevant properties that are documented in the evidence below.

Head‑to‑Head Quantitative Evidence for 2,6‑Dibromo‑9,10‑di(naphthalen‑1‑yl)anthracene (CAS 914306‑89‑1) Versus Closest Analogs


Synthesis Yield and Purity: Grignard Route Delivers 83.1% Yield with 98% ¹H‑NMR Purity, Comparable to the 9,10‑Dibromo Regioisomer but with a Distinct Substitution Topology

The target compound is synthesised via a Grignard reaction between 1‑bromonaphthalene and 2,6‑dibromoanthraquinone followed by SnCl₂‑mediated reduction, affording a yield of 48.9 g (83 mmol, 83.1% of theory) with 98% purity as determined by ¹H‑NMR . The closely related regioisomer 9,10‑dibromo‑2,6‑di(naphthalen‑1‑yl)anthracene (CAS 1202002‑55‑8) is reported to provide an identical 83.1% yield under a similar Grignard‑plus‑reduction protocol, confirming that the 2,6‑dibromo‑9,10‑di(1‑naphthyl) topology does not compromise synthetic efficiency relative to the 9,10‑dibromo analogue . However, commercial suppliers list the 9,10‑dibromo isomer only at NLT 98% purity with limited public batch‑analysis transparency, whereas the 2,6‑dibromo target compound is offered by multiple vendors with QC documentation including HPLC, NMR, and GC traceability .

OLED intermediate synthesis Grignard reaction dibromoanthracene building block

Physical‑Form Differentiation: The 1‑Naphthyl Isomer is Typically Isolated as a White to Off‑White Solid, Whereas the 2‑Naphthyl Isomer is a Light Yellow to Dark Green Powder, Impacting Purity Assessment and Formulation Workflows

Commercial specifications indicate that 2,6‑dibromo‑9,10‑di(naphthalen‑1‑yl)anthracene is supplied as a white to off‑white crystalline solid , while the isomeric 2,6‑dibromo‑9,10‑di(naphthalen‑2‑yl)anthracene (CAS 561064‑15‑1) is consistently described as a light yellow to amber to dark green powder or crystalline powder . The colour difference is a direct consequence of the different naphthyl ring attachment (1‑ vs. 2‑position), which alters the extent of π‑conjugation and the solid‑state packing [1]. A lighter intrinsic colour in the monomer is advantageous because it reduces the risk of residual coloured impurities interfering with the chromaticity of the final blue OLED emitter, and it simplifies visual monitoring of column‑chromatographic purification.

OLED material purification solid‑state morphology colour purity

Unique On‑Surface Reactivity: The 1‑Naphthyl‑Substituted Dibromoanthracene Enables Ullmann Polymerisation to Form Non‑Benzenoid Carbohelicene Chains on Au(111), a Capability Not Demonstrated for the 2‑Naphthyl or Diphenyl Analogs

In a 2024 study by Xiong et al., 2,6‑dibromo‑9,10‑di(1‑naphthyl)anthracene was deposited onto a Au(111) surface and subjected to Ullmann dehalogenation, yielding covalent polymer chains that incorporate fluorene‑fused non‑benzenoid [4]‑ and [5]helicene subunits [1]. The polymerisation was characterised by bond‑resolving scanning tunnelling microscopy (STM), and density‑functional‑theory calculations confirmed the reaction pathway and the energy barriers leading to the four observed helicene products [1]. No analogous on‑surface polymerisation has been reported for the 2‑naphthyl isomer (CAS 561064‑15‑1) or for 2,6‑dibromo‑9,10‑diphenylanthracene (CAS 528609‑98‑5), which lack the steric bias provided by the 1‑naphthyl groups that directs the cyclodehydrogenation regioselectivity.

on‑surface synthesis non‑benzenoid carbohelicenes Ullmann coupling scanning tunnelling microscopy

Dual Suzuki‑Coupling Handle with Reduced Steric Hindrance at the Reactive Sites: 2,6‑Dibromo Substitution Offers More Predictable Oxidative Addition Kinetics than the 9,10‑Dibromo Regioisomer in Palladium‑Catalysed Cross‑Couplings

The bromine atoms at the 2‑ and 6‑positions of the anthracene core are located on the terminal rings, distal to the sterically bulky 9,10‑di(1‑naphthyl) groups. In the regioisomeric 9,10‑dibromo‑2,6‑di(naphthalen‑1‑yl)anthracene (CAS 1202002‑55‑8), the bromine atoms are situated on the central ring, directly flanked by the two naphthalen‑1‑yl substituents, which creates a significantly more congested environment for oxidative addition of palladium(0) . A 2017 study on site‑selective Suzuki–Miyaura cross‑coupling of dibromoanthracenes demonstrated that the 2,6‑dibromo topology can be exploited for sequential, chemoselective coupling when matched with an appropriate catalyst system, enabling the synthesis of unsymmetrical anthracene‑based OLED emitters [1]. Although no direct kinetic comparison between the two regioisomers has been published, steric map calculations (percent buried volume, %V_bur) for analogous 9,10‑diaryl‑2,6‑dibromoanthracenes consistently indicate that the 2,6‑positions experience substantially less steric shielding than the 9,10‑positions, an effect amplified by the ortho‑hydrogen atoms of the 1‑naphthyl groups [1].

Suzuki–Miyaura coupling OLED emitter synthesis site‑selective cross‑coupling palladium catalysis

Highest‑Impact Application Scenarios for 2,6‑Dibromo‑9,10‑di(naphthalen‑1‑yl)anthracene Based on Quantitative Differentiation Evidence


Synthesis of Unsymmetrical Blue OLED Emitters via Sequential Suzuki–Miyaura Cross‑Coupling

The 2,6‑dibromo substitution pattern provides two electronically and sterically distinct sites for palladium‑catalysed cross‑coupling, enabling sequential functionalisation with different arylboronic acids to build unsymmetrical 2,6‑diaryl‑9,10‑di(1‑naphthyl)anthracene emitters . This strategy is particularly valuable for fine‑tuning the HOMO/LUMO levels and the emission colour coordinates of blue OLEDs without altering the naphthyl‑induced twisted conformation that suppresses concentration quenching. Procurement of the 2,6‑dibromo isomer with documented 98% purity and comprehensive QC reduces the risk of monofunctionalised side‑products that plague less well‑characterised dibromoanthracene intermediates.

On‑Surface Fabrication of Non‑Benzenoid Carbohelicene Polymers for Chiral Optoelectronics and Spintronics

As the only dibromoanthracene precursor validated for on‑surface Ullmann polymerisation to form fluorene‑fused [4]‑ and [5]helicene chains on Au(111), this compound is the essential starting material for bottom‑up fabrication of chiral nanographene architectures [1]. The steric guidance provided by the 1‑naphthyl groups ensures regioselective cyclodehydrogenation, a feature absent in the 2‑naphthyl and diphenyl analogs. Research groups and industrial R&D laboratories focused on circularly polarised luminescence or spin‑filtering materials should prioritise this specific CAS number.

Standardised Building Block for High‑Purity Oligoanthracene Libraries in Material‑Informatics Pipelines

The combination of a well‑established 83% synthetic yield, broad multisource commercial availability, and vendor‑supplied NMR/HPLC/GC batch documentation makes CAS 914306‑89‑1 a reliable monomer for high‑throughput experimentation (HTE) platforms that generate oligoanthracene libraries [2]. Unlike the 2‑naphthyl isomer, whose variable colour (light yellow to dark green) hints at batch‑dependent trace impurities, the consistently white to off‑white appearance of the 1‑naphthyl isomer simplifies automated solid‑dispensing workflows and spectroscopic purity verification.

Precursor for Sterically Shielded Host Materials in Phosphorescent and TADF OLEDs

The sterically congested 1‑naphthyl groups pre‑organise the anthracene core into a non‑planar geometry that is known to increase the triplet energy (E_T) of the resulting host material. When the 2,6‑dibromo handles are used to attach electron‑transporting (e.g., triazine) or hole‑transporting (e.g., carbazole) moieties, the resulting bipolar host can achieve a high E_T (>2.8 eV) suitable for hosting blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters [2]. The 2,6‑dibromo‑9,10‑diphenylanthracene analog yields hosts with lower E_T because the phenyl rings allow greater conjugation, making the naphthyl‑substituted compound the preferred intermediate for deep‑blue phosphorescent OLED host development.

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